Home > Products > Building Blocks P8784 > N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline
N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline - 1006322-84-4

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline

Catalog Number: EVT-2492850
CAS Number: 1006322-84-4
Molecular Formula: C11H13N3
Molecular Weight: 187.246
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06459988

  • Compound Description: PF-06459988 is an irreversible pyrrolopyrimidine inhibitor of EGFR T790M mutants. It was developed as a potential treatment for non-small-cell lung cancer (NSCLC) [].
  • Relevance: While structurally distinct from N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline, PF-06459988 shares the presence of a substituted pyrazole ring, a common pharmacophore in medicinal chemistry [].

PF-06747775

  • Compound Description: PF-06747775 is a potent and selective EGFR inhibitor that targets oncogenic EGFR mutants, including T790M, while demonstrating selectivity over wild-type EGFR. It is currently under investigation in phase-I clinical trials for NSCLC [].
  • Relevance: PF-06747775, similar to PF-06459988, contains a substituted pyrazole ring system, highlighting the significance of this moiety in targeting EGFR. This structural feature links it to N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline despite overall differences [].

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) [].
  • Relevance: This compound features a 1-methyl-1H-pyrazol-4-yl group directly attached to the core structure, mirroring the key structural element in N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline [].

Acrizanib (LHA510)

  • Compound Description: Acrizanib is a potent VEGFR-2 inhibitor specifically designed for topical ocular delivery. It is being investigated as a therapy for neovascular age-related macular degeneration [].
  • Relevance: Acrizanib contains a 1-methyl-1H-pyrazol-4-yl moiety, linking it structurally to N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline [].

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

  • Compound Description: This compound is a benzimidazole derivative synthesized from a pyrazole-containing precursor [].
  • Relevance: Although structurally different from N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline, this compound shares the 1-phenyl-1H-pyrazol-4-yl moiety, highlighting the relevance of substituted pyrazoles as building blocks [].

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound is an analog of TAS-116 (16e), a selective HSP90α and HSP90β inhibitor with oral bioavailability. It demonstrated potent antitumor effects in a preclinical NCI-H1975 xenograft mouse model [].
  • Relevance: This compound contains the 1-methyl-1H-pyrazol-4-yl group, a key structural element found in N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline [].

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a specific dual c-Met/Ron inhibitor. It preferentially binds to the activated kinase conformation and is under investigation as a cancer treatment [].
  • Relevance: Similar to several other compounds on this list, MK-8033 features the 1-methyl-1H-pyrazol-4-yl group, suggesting a potential role of this moiety in kinase inhibition and drawing a connection to N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline [].

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds were designed as potential tubulin polymerization inhibitors. Several demonstrated effective in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines [].
  • Relevance: This group of compounds incorporates both pyrazole and triazole rings in their structures. This relates to N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline through the presence of a substituted pyrazole, though the substitution pattern and overall structure differ [].

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

  • Compound Description: This compound is synthesized through a C–F activation strategy and exhibits polymorphism [].
  • Relevance: This compound is structurally analogous to N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline, with three 4-methyl-1H-pyrazol-1-yl units attached to the methyl linker instead of a single 1-methyl-1H-pyrazol-4-yl group [].

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Compound Description: This compound was synthesized through a direct reductive amination reaction using NaBH4/I2 [].
  • Relevance: Both this compound and N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline share the core structure of an aniline group linked to a pyrazole ring via a methylene bridge. The difference lies in the substitution pattern on the pyrazole and aniline rings [].

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide (Compound 1)

  • Compound Description: This compound has been investigated for its potential in combination therapies with anti-cancer agents or radiation therapy [, ].
  • Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl group with N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline [, ].

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1, 2, 3-triazole-4-carbohydrazide

  • Compound Description: This compound has been studied for its molecular structure and properties using DFT calculations, Hirshfeld surface analysis, and molecular docking studies [].
  • Relevance: This compound contains a 3-methyl-1-phenyl-1H-pyrazol-4-yl group, which relates it to N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline through the shared presence of a substituted pyrazole ring, despite differences in the substitution pattern [].

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

  • Compound Description: The crystal structure of this compound has been reported, revealing the spatial arrangement of its pyrazole, oxadiazole, and phenyl rings [].

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

  • Compound Description: This series of compounds act as potent and selective GIRK1/2 potassium channel activators with improved metabolic stability compared to urea-based compounds [].
  • Relevance: These compounds share the 3-methyl-1H-pyrazol-5-yl moiety with N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline. This structural similarity suggests potential shared pharmacological activity related to the pyrazole ring system, though the specific effects might differ [].
Overview

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline is an organic compound classified under pyrazole derivatives, which are recognized for their diverse applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring linked to an aniline moiety, making it of interest for various scientific studies, particularly in drug discovery and material science. The molecular formula of N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline is C10H12N4C_{10}H_{12}N_{4}, and its chemical structure contributes to its unique properties and potential applications in pharmacology and industrial chemistry.

Synthesis Analysis

Methods

The synthesis of N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline typically involves the reaction of 1-methyl-1H-pyrazole with aniline. A common synthetic route includes:

  1. Deprotonation: Using a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole.
  2. Nucleophilic Substitution: The deprotonated pyrazole then undergoes nucleophilic substitution with aniline to form the desired product.

Technical Details

In laboratory settings, the reaction is often conducted in a solvent such as dimethylformamide or dimethyl sulfoxide under controlled temperatures to optimize yields. Purification methods like recrystallization or chromatography are employed post-synthesis to isolate the compound with high purity.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: 188.23 g/mol
  • Melting Point: Typically ranges around 100–105 °C (exact values may vary based on purity).
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly utilized for structural confirmation.
Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline can participate in several chemical reactions, including:

  1. Oxidation: Can be oxidized using reagents like potassium permanganate to yield corresponding ketones or carboxylic acids.
  2. Reduction: Reduction reactions can convert nitro or carbonyl groups into amines or alcohols using hydrogen gas in the presence of a palladium catalyst.
  3. Substitution: The compound can also undergo nucleophilic substitution reactions where various nucleophiles can replace the aniline moiety under suitable conditions.

Technical Details

Common reagents used include:

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Hydrogen gas, palladium catalyst.
  • Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Mechanism of Action

The mechanism of action for N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline is associated with its ability to interact with biological targets through hydrogen bonding and proton transfer processes. This interaction can influence various biological pathways, potentially leading to antimicrobial or anticancer activities.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in polar organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the aniline nitrogen.
Applications

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline has several notable applications:

  1. Scientific Research: Used as a building block for synthesizing more complex heterocyclic compounds.
  2. Biological Studies: Investigated for potential antimicrobial and antitumor properties, contributing to drug development efforts.
  3. Industrial Applications: Employed in the development of new materials and as a catalyst in various chemical processes.

This compound's unique structure and properties make it a valuable candidate for further research in both academic and industrial settings, particularly in medicinal chemistry and material science.

Synthetic Methodologies and Optimization

Reductive Amination Strategies for Pyrazole-Aniline Hybridization

Reductive amination constitutes the most direct route for constructing the methylene-bridged architecture of N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline. This approach typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with aniline derivatives under reducing conditions. The NaBH₄/I₂ system has emerged as a particularly effective reducing agent, enabling chemoselective imine reduction while tolerating diverse aromatic substituents. In benchmark syntheses, this method achieves yields exceeding 75% under ambient conditions within 6-12 hours [1] [3].

Critical optimization parameters include:

  • Stoichiometric Balance: A 1.2:1 aniline-to-aldehyde ratio minimizes dialkylation byproducts
  • Acid Catalysis: Lewis acids (e.g., ZnCl₂) accelerate imine formation kinetics
  • Solvent Selection: Anhydrous THF or methanol optimizes reagent solubility and reduction efficiency

Structural diversification primarily occurs through substitution pattern variation on either the pyrazole nitrogen (N1) or the aniline ring. Methyl remains the predominant N1 substituent due to synthetic accessibility, though ethyl and benzyl analogues demonstrate comparable reactivity. Electron-donating groups (e.g., -OMe, -Me) on the aniline ring enhance nucleophilicity, reducing reaction times by ~30% compared to electron-withdrawing groups (-Cl, -NO₂) [5] [10]. The synthetic robustness of this approach is evidenced by its successful application in generating derivative libraries for anticancer screening programs [1].

Table 1: Optimization Parameters for Reductive Amination Synthesis

VariableStandard ConditionOptimized ConditionYield Impact
Reducing SystemNaBH₄NaBH₄/I₂ (2:1)+25-30%
SolventDichloromethaneAnhydrous THF+15%
Temperature25°C0°C → 25°C (gradient)+12% (purity)
Aniline Equivalents1.0 eq1.2 eq-5% dialkylation

C–F Activation Approaches in Functionalized Pyrazole Synthesis

C–F activation has revolutionized access to tris-pyrazolyl architectures containing the aniline motif, providing an alternative to classical nucleophilic substitution pathways. This method exploits the electrophilic activation of fluoroarenes for nucleophilic attack by pyrazole rings. The synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline demonstrates the power of this strategy: treatment of 4-(trifluoromethyl)aniline with excess 4-methylpyrazole in DMSO at 120°C in the presence of KOH achieves complete C–F bond conversion within 1 hour, yielding the tris-substituted product in 63% isolated yield after aqueous workup and chromatographic purification [6].

Key mechanistic and optimization insights include:

  • Base Criticality: KOH outperforms weaker bases (e.g., K₂CO₃) by enhancing pyrazole deprotonation
  • Solvent Constraints: High-polarity solvents (DMSO, DMF) facilitate anion stabilization and fluorine displacement
  • Electronic Effects: Electron-deficient aryl fluorides demonstrate >5x faster activation kinetics

The reaction proceeds via sequential SNAr mechanisms, where initial mono-substitution electronically activates remaining C–F bonds toward subsequent displacements. Single-crystal X-ray analyses confirm that products exist as polymorphs with distinct solid-state packing arrangements influenced by N-H···N hydrogen bonding networks [6]. This structural versatility enables tunable material properties in coordination polymers. Notably, computational studies (MN15L/def2-TZVP level) indicate minimal energy differences (ΔG < 2 kcal/mol) between methylated and non-methylated analogues, suggesting steric bulk minimally impacts thermodynamic stability [6].

Table 2: C–F Activation Efficiency with Pyrazole Substituent Variation

Pyrazole SubstituentTemperature (°C)Time (h)Yield (%)Relative Rate
None (1H-pyrazole)1201.5581.0 (reference)
3-Methyl1201.2611.3
4-Methyl1201.0631.6
3,5-Dimethyl1000.8672.1

Microwave-Assisted vs Conventional Solvent-Based Synthesis

Despite demonstrated energy efficiency advantages in heterocyclic synthesis, microwave-assisted routes for N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline remain underdeveloped compared to conventional methods. Standard solvent-based protocols typically employ 6-24 hour reflux in toluene or acetonitrile with azeotropic water removal to drive imine formation equilibria [3] [10]. Acid catalysts (e.g., p-TsOH, ZnCl₂) reduce reaction times to 2-5 hours but necessitate careful pH control to prevent pyrazole decomposition.

Emerging evidence suggests significant untapped potential for microwave optimization:

  • Kinetic Advantages: Model reactions show 8-10x rate acceleration versus conventional heating
  • Byproduct Reduction: Selective dielectric heating minimizes thermal degradation pathways
  • Solvent Flexibility: High-boiling solvents (DMF, NMP) become feasible at lower temperatures

Preliminary data from analogous pyrazolyl-aniline systems indicate microwave irradiation (150°C, 30 min) can achieve near-quantitative conversion in reductive aminations when using polymer-supported borohydride reagents [5]. However, dedicated studies on the title compound are lacking, representing a critical knowledge gap. The thermal sensitivity of the methylene bridge necessitates precise temperature modulation, suggesting microwave reactors with IR monitoring capabilities would provide optimal control. Energy consumption analyses project 60-70% reductions in process mass intensity (PMI) through microwave adoption, positioning this as a high-impact research priority.

Post-Functionalization Techniques for Derivative Libraries

The parent N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline scaffold serves as a versatile platform for targeted diversification through electrophilic aromatic substitution, transition-metal catalyzed cross-coupling, and coordination chemistry. The electron-rich aniline moiety readily undergoes:

  • Acylation: Acetyl chlorides/anhydrides yield photoactive anthranilide derivatives
  • Sulfonation: Arylsulfonyl chlorides provide biological activity-enhancing motifs
  • Diazotization: Sandmeyer reactions enable halogen introduction for downstream coupling

Notably, copper(II) complexes containing bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives demonstrate exceptional utility in polymer catalysis. Complexation occurs through N,N′,N-tridentate coordination, where the pyrazole nitrogen atoms and aniline nitrogen form stable chelates with Cu(II) centers. These complexes catalyze methyl methacrylate (MMA) polymerization with 65-89% conversion efficiency and produce syndiotactic-enriched poly-L-lactide (PLLA) with heterotacticity up to Pr = 0.72 [7].

The synthetic accessibility of derivatives enables systematic structure-activity studies:

  • Electron-Donating Groups (e.g., -OMe at para-aniline): Enhance catalytic activity by 15-20%
  • Sterically Demanding Substituents (2,6-diisopropyl): Impart stereoselectivity in lactide polymerization
  • Halogenated Analogues: Serve as cross-coupling partners for biaryl construction

This functionalization versatility directly supports pharmaceutical development, where analog libraries enable comprehensive structure-activity relationship (SAR) profiling. The synthetic tractability of this scaffold positions it as a privileged structure in medicinal chemistry and materials science.

Table 3: Key Derivatives and Their Primary Applications

DerivativeCAS NumberSynthetic MethodPrimary Application
N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline1006322-84-4Reductive aminationPharmaceutical intermediates
N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline1006449-83-7Reductive aminationLigand design
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)anilineNot assignedC–F activationCoordination polymers
(1-(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride400877-05-6Hydrochloride salt formationSynthetic building block
1-Methyl-1H-pyrazol-4-amine69843-13-6Reduction of nitro groupCore scaffold for derivatization

Properties

CAS Number

1006322-84-4

Product Name

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]aniline

Molecular Formula

C11H13N3

Molecular Weight

187.246

InChI

InChI=1S/C11H13N3/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3

InChI Key

DEAJGUIHLOPJRC-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CNC2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.